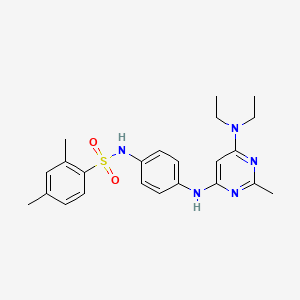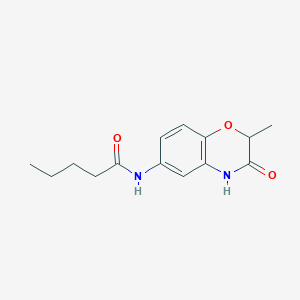![molecular formula C19H16ClNO3 B14979566 1-(1,3-benzodioxol-5-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B14979566.png)
1-(1,3-benzodioxol-5-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a chlorophenyl-furan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the chlorophenyl-furan moiety through a series of coupling reactions. The final step involves the formation of the amine group, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Methyl 4-fluorobenzoate: A compound with a similar aromatic structure.
Uniqueness
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE stands out due to its unique combination of a benzodioxole ring and a chlorophenyl-furan moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
Eigenschaften
Molekularformel |
C19H16ClNO3 |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]methanamine |
InChI |
InChI=1S/C19H16ClNO3/c20-15-4-2-14(3-5-15)17-8-6-16(24-17)11-21-10-13-1-7-18-19(9-13)23-12-22-18/h1-9,21H,10-12H2 |
InChI-Schlüssel |
PQULFIHSHUVYQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-diphenylacetamide](/img/structure/B14979485.png)
![2-(3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14979490.png)
![5-[(4-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14979499.png)


![trans-4-[({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14979509.png)
![2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B14979514.png)
![N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979526.png)
![N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14979534.png)



![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979576.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide](/img/structure/B14979577.png)
